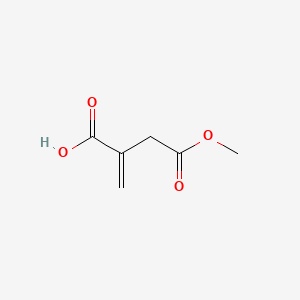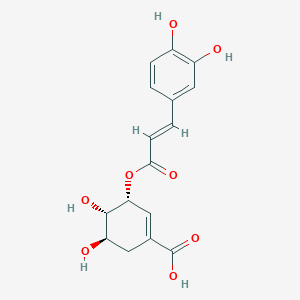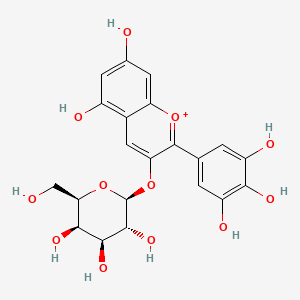
Acide 4-méthoxy-2-méthylène-4-oxobutanoïque
Vue d'ensemble
Description
4-Methoxy-2-methylene-4-oxobutanoic acid is an organic compound . It has a molecular weight of 144.13 . The IUPAC name for this compound is 2-(2-methoxy-2-oxoethyl)acrylic acid . The InChI code for this compound is 1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9) .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-methylene-4-oxobutanoic acid is represented by the InChI code 1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9) .Physical And Chemical Properties Analysis
4-Methoxy-2-methylene-4-oxobutanoic acid is a solid powder . It has a boiling point of 72°C . The compound should be stored at ambient temperature .Applications De Recherche Scientifique
Agent antimicrobien
L'acide 4-méthoxy-4-oxobutanoïque, également connu sous le nom d'ester monométhylique de l'acide succinique (SAMME), est un agent antimicrobien . Il inhibe les activités enzymatiques de la succinate déshydrogénase, entraînant une dépolarisation de la membrane mitochondriale et la mort neuronale .
Synthèse chimique
L'acide 4-méthoxy-2-méthylène-4-oxobutanoïque est utilisé en synthèse chimique en raison de sa structure unique . Ses groupes méthoxy et oxo en font un réactif polyvalent dans diverses réactions chimiques.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-Methoxy-2-methylene-4-oxobutanoic acid is the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate.
Mode of Action
4-Methoxy-2-methylene-4-oxobutanoic acid acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it prevents the conversion of succinate to fumarate, thereby disrupting the citric acid cycle.
Biochemical Pathways
The inhibition of succinate dehydrogenase by 4-Methoxy-2-methylene-4-oxobutanoic acid affects the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a decrease in cellular energy production.
Result of Action
The inhibition of succinate dehydrogenase by 4-Methoxy-2-methylene-4-oxobutanoic acid leads to mitochondrial membrane depolarization and can result in neuronal death . This indicates that the compound could have significant effects at the cellular level.
Action Environment
The action, efficacy, and stability of 4-Methoxy-2-methylene-4-oxobutanoic acid can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature
Analyse Biochimique
Biochemical Properties
4-Methoxy-2-methylene-4-oxobutanoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as succinate dehydrogenase, inhibiting its activity and leading to mitochondrial membrane depolarization and neuronal death This compound also affects other biomolecules, including proteins and cofactors, by altering their function and stability
Cellular Effects
The effects of 4-Methoxy-2-methylene-4-oxobutanoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Methoxy-2-methylene-4-oxobutanoic acid has been shown to induce mitochondrial membrane depolarization, leading to neuronal death . Additionally, it can modulate the activity of enzymes involved in cellular metabolism, thereby impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of action of 4-Methoxy-2-methylene-4-oxobutanoic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits the activity of succinate dehydrogenase, leading to mitochondrial membrane depolarization and neuronal death . The binding interactions between 4-Methoxy-2-methylene-4-oxobutanoic acid and enzymes are critical for understanding its molecular mechanism and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-2-methylene-4-oxobutanoic acid change over time. The stability and degradation of this compound are essential factors that influence its long-term effects on cellular function. Studies have shown that 4-Methoxy-2-methylene-4-oxobutanoic acid can induce mitochondrial membrane depolarization and neuronal death over time . Understanding the temporal effects of this compound is crucial for its application in biochemical research and therapeutic development.
Dosage Effects in Animal Models
The effects of 4-Methoxy-2-methylene-4-oxobutanoic acid vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and cellular metabolism. At higher doses, it can induce toxic or adverse effects, including mitochondrial membrane depolarization and neuronal death . Understanding the dosage effects of 4-Methoxy-2-methylene-4-oxobutanoic acid is essential for its safe and effective use in animal models and potential therapeutic applications.
Metabolic Pathways
4-Methoxy-2-methylene-4-oxobutanoic acid is involved in various metabolic pathways, including the methionine salvage pathway. It interacts with enzymes and cofactors, modulating their activity and affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of 4-Methoxy-2-methylene-4-oxobutanoic acid is crucial for its application in biochemical research and therapeutic development.
Transport and Distribution
The transport and distribution of 4-Methoxy-2-methylene-4-oxobutanoic acid within cells and tissues are essential for its activity and function. This compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding the transport and distribution of 4-Methoxy-2-methylene-4-oxobutanoic acid is crucial for its application in biochemical research and therapeutic development.
Subcellular Localization
The subcellular localization of 4-Methoxy-2-methylene-4-oxobutanoic acid is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 4-Methoxy-2-methylene-4-oxobutanoic acid is crucial for its application in biochemical research and therapeutic development.
Propriétés
IUPAC Name |
4-methoxy-2-methylidene-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(6(8)9)3-5(7)10-2/h1,3H2,2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYTYGOUZOARSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223618 | |
| Record name | 4-Methyl hydrogen 2-methylenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7338-27-4 | |
| Record name | Methyl itaconate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7338-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl hydrogen 2-methylenesuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007338274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7338-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl hydrogen 2-methylenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl hydrogen 2-methylenesuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL HYDROGEN 2-METHYLENESUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EJ2DV6SCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,8-Trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B1649313.png)

![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)





![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)



